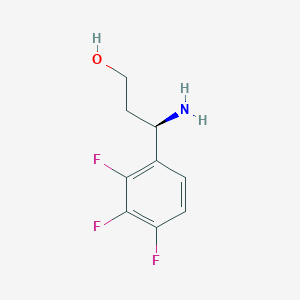
(3R)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the trifluorophenyl group imparts unique chemical properties to the molecule, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key step involves the formation of the chiral center through asymmetric synthesis or chiral resolution. Common reagents include chiral catalysts or auxiliaries.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale while maintaining the enantiomeric purity.
Optimization: Optimizing reaction conditions to improve yield and reduce costs.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products
Oxidation: Formation of 3-(2,3,4-trifluorophenyl)propan-1-one.
Reduction: Formation of 3-(2,3,4-trifluorophenyl)propan-1-amine.
Substitution: Formation of substituted trifluorophenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor.
Protein Interactions: Investigated for its interactions with proteins and other biomolecules.
Medicine
Drug Development: Explored as a potential lead compound in drug discovery.
Pharmacokinetics: Studied for its pharmacokinetic properties and metabolic pathways.
Industry
Material Science: Used in the development of novel materials with unique properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL involves:
Molecular Targets: Binding to specific molecular targets such as enzymes or receptors.
Pathways: Modulating biochemical pathways through interactions with proteins and other biomolecules.
Effects: Exerting its effects through inhibition or activation of specific targets, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(4-fluorophenyl)propan-1-OL: Similar structure with a single fluorine atom.
(3R)-3-Amino-3-(2,4-difluorophenyl)propan-1-OL: Similar structure with two fluorine atoms.
(3R)-3-Amino-3-(2,3,5-trifluorophenyl)propan-1-OL: Similar structure with different fluorine atom positions.
Uniqueness
Trifluorophenyl Group: The presence of three fluorine atoms in specific positions imparts unique electronic and steric properties.
Chirality: The chiral center adds to the complexity and potential for enantioselective interactions.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile building block in synthesis.
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2,3,4-trifluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10F3NO/c10-6-2-1-5(7(13)3-4-14)8(11)9(6)12/h1-2,7,14H,3-4,13H2/t7-/m1/s1 |
InChI Key |
YLUQSZPRZNNUNP-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1[C@@H](CCO)N)F)F)F |
Canonical SMILES |
C1=CC(=C(C(=C1C(CCO)N)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















